

The Pharmacokinetic Profile of Oral Sitaflloxacin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sitaflloxacin**

Cat. No.: **B179971**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral **sitaflloxacin**, a fourth-generation fluoroquinolone antibiotic. The information is compiled from various clinical and preclinical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Oral **sitaflloxacin** is characterized by rapid and extensive absorption, leading to high systemic exposure. It exhibits a high absolute bioavailability of approximately 89%.^{[1][2][3][4]} The pharmacokinetics of **sitaflloxacin** are generally linear across the therapeutic dose range, with dose-proportional increases in key exposure parameters such as maximum plasma concentration (C_{max}) and area under the plasma concentration-time curve (AUC).^{[1][5]} The drug is widely distributed in the body and is primarily eliminated through the kidneys, with a significant portion excreted as the unchanged parent drug.^{[2][3]} Co-administration with a high-fat meal can delay the rate of absorption, but does not significantly impact the overall extent of bioavailability.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of **sitaflloxacin** have been evaluated in several studies involving healthy volunteers and patient populations. The following tables summarize the key pharmacokinetic parameters observed after single and multiple oral doses of **sitaflloxacin**.

Table 1: Single-Dose Pharmacokinetics of Oral Sitaflloxacin in Healthy Volunteers

Dose	Population	Cmax ($\mu\text{g}/\text{mL}$)	AUC ($\mu\text{g}\cdot\text{h}/\text{mL}$)	Tmax (h)	t $_{1/2}$ (h)	Reference
50 mg	Chinese	0.72	3.97 (AUClast)	0.85 - 1.21	5.19 - 6.28	[5]
100 mg	Chinese	1.62	8.71 (AUClast)	0.85 - 1.21	5.19 - 6.28	[5]
200 mg	Chinese	2.73	18.03 (AUClast)	0.85 - 1.21	5.19 - 6.28	[5]
500 mg	Caucasian	4.65	28.1 ($\text{AUC}_{0-\infty}$)	1.25 (median)	7.0	[3][6]

Table 2: Multiple-Dose Pharmacokinetics of Oral Sitaflloxacin

Dose Regimen	Population	Cmax (mg/L)	AUC _{0-24h} (mg·h/L)	Reference
50 mg twice daily	Patients with RTIs	0.57	9.38	[2]
100 mg twice daily	Patients with RTIs	1.17	17.16	[2]

Table 3: Bioavailability and Elimination Parameters of Oral Sitaflloxacin

Parameter	Value	Reference
Absolute Bioavailability	89% (95% CI: 84-94%)	[1] [3]
Renal Clearance (oral)	181 mL/min	[3]
Unchanged Drug in Urine (48h post-oral dose)	~61%	[3] [6]
Serum Protein Binding	~50%	[1]

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from well-controlled clinical trials. Below are detailed methodologies from key experiments.

Single-Dose Pharmacokinetic Study in Healthy Chinese Volunteers

- Study Design: A single-center, open-label, randomized-sequence, three-way crossover study. [\[5\]](#)
- Subjects: 12 healthy Chinese volunteers.[\[5\]](#)
- Dosing Regimen: Subjects received single oral doses of 50 mg, 100 mg, and 200 mg of **sitaflloxacin** with a 7-day washout period between each dose.[\[5\]](#)
- Blood Sampling: Blood samples were collected at pre-dose and at various time points post-dose to characterize the plasma concentration-time profile.
- Analytical Method: Quantification of **sitaflloxacin** in plasma was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[\[5\]](#)

Absolute Bioavailability Study in Healthy Caucasian Subjects

- Study Design: A randomized, open-label, two-way crossover study.[\[3\]](#)

- Subjects: Healthy male and female Caucasian subjects.[3]
- Dosing Regimen: Subjects received a single oral dose of 500 mg **sitaflloxacin** (capsule) and a single intravenous (IV) infusion of 400 mg **sitaflloxacin** over 1 hour, with a washout period between doses.[3]
- Blood and Urine Sampling: Serial blood samples and urine were collected over 48 hours post-dose to determine plasma concentrations and urinary excretion of **sitaflloxacin**.[3]
- Analytical Method: Plasma and urine concentrations of **sitaflloxacin** were determined using a validated analytical method.

Bioanalytical Method: HPLC-MS/MS for Sitaflloxacin Quantification

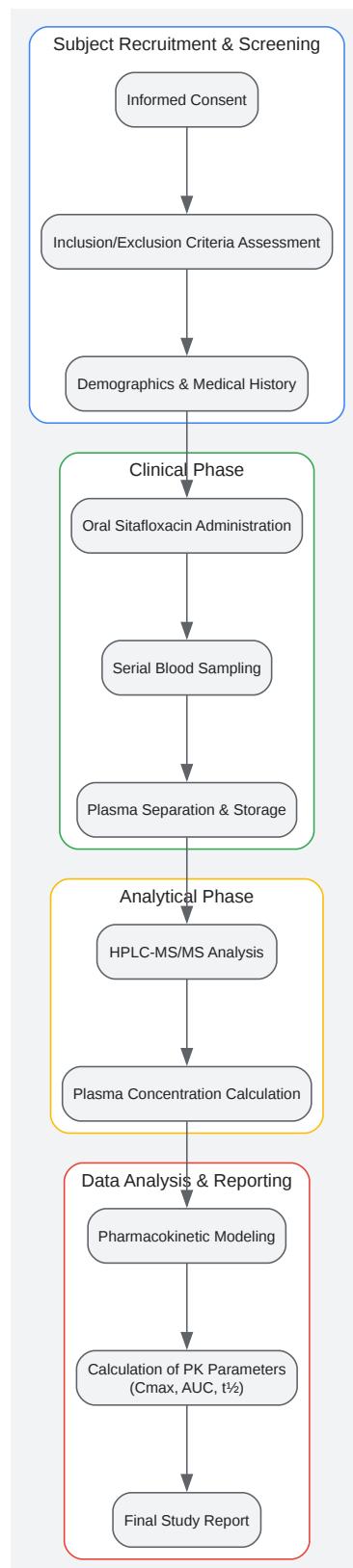
A common analytical method for the quantification of **sitaflloxacin** in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

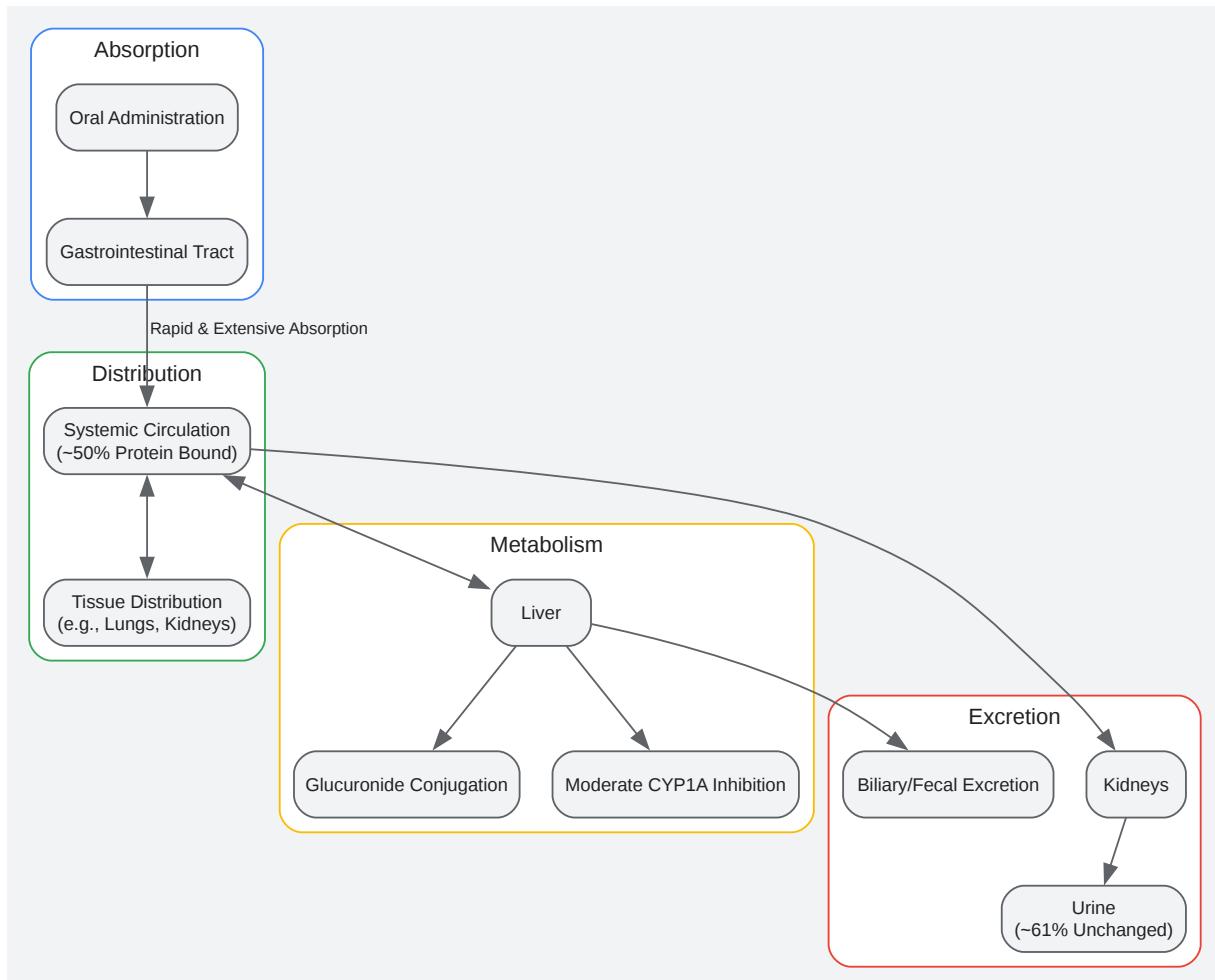
- Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation.[1]
- Chromatographic Separation:
 - Column: A ZORBAX SB-C18 column (3.5 μ m, 2.1mm \times 100mm) has been utilized.[7][8]
 - Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (containing 0.1% formic acid) in a 46:54 (v/v) ratio, run at a flow rate of 0.2 mL/min.[7][8]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transition for **sitaflloxacin** is typically m/z 410.2 \rightarrow 392.2.[7][8] An internal standard, such as dextrorphan (m/z 258.1 \rightarrow 157.1), is used for accurate quantification.[7][8]

- Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results.[7][8]

Visualized Workflows and Pathways

Experimental Workflow for a Sitaflloxacin Pharmacokinetic Study





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and Safety Evaluation of a New Generic Sitaflloxacin: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics and pharmacodynamics of sitafloxacin in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and absolute bioavailability of sitafloxacin, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of sitafloxacin after single oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sitafloxacin in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sitafloxacin in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study. | Sigma-Aldrich [merckmillipore.com]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Oral Sitaflloxacin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179971#pharmacokinetics-and-bioavailability-of-oral-sitaflloxacin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com